

In-Depth Technical Guide: 4-Aminobutanamide Hydrochloride

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Compound of Interest

Compound Name: 4-Aminobutanamide hydrochloride

Cat. No.: B020151

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Introduction

4-Aminobutanamide hydrochloride, a compound of significant interest in neuroscience and pharmacology, is the hydrochloride salt of 4-aminobutanamide. It is also widely known by several synonyms, which are crucial for comprehensive literature and database searches. This technical guide provides a detailed overview of its chemical properties, biological role, and relevant experimental protocols.

Synonyms and Nomenclature

A clear understanding of the various names for **4-Aminobutanamide hydrochloride** is essential for researchers. The compound is frequently referred to in scientific literature and chemical databases under the following names:

- 4-Aminobutyramide hydrochloride
- Gabamide hydrochloride[1]
- gamma-Aminobutyramide hydrochloride
- 4-ABAD hydrochloride
- Butanamide, 4-amino-, hydrochloride (1:1)[2]

- 4-Aminobutanamide monohydrochloride[1]
- GABA amide hydrochloride

It is identified by the CAS Number: 13031-62-4.[3]

Physicochemical Properties

This section summarizes the key physicochemical properties of 4-Aminobutanamide and its hydrochloride salt. This data is critical for experimental design, including solvent selection and dosage calculations.

Property	Value	Reference
Molecular Formula	C4H11ClN2O	[4]
Molecular Weight	138.59 g/mol	[4]
Parent Compound Molecular Formula	C4H10N2O	[5]
Parent Compound Molecular Weight	102.14 g/mol	[5]
CAS Number	13031-62-4	[3]
Parent Compound CAS Number	3251-08-9	[5]
Canonical SMILES	C(CC(=O)N)CN.Cl	[2]
InChIKey	MVEPJLNIXKEKMI-UHFFFAOYSA-N	[2]

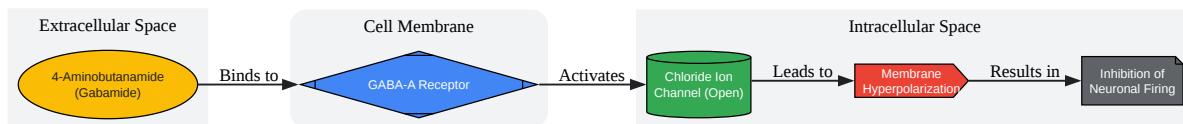
Biological Activity and Mechanism of Action

4-Aminobutanamide, also known as Gabamide, is recognized as a GABA receptor agonist. It is an analog of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. A crucial characteristic of Gabamide is that, similar to GABA, it does not readily cross the blood-brain barrier.

Gabamide is also known to be an active metabolite of the anticonvulsant drug progabide. Progabide, a GABA receptor agonist, can cross the blood-brain barrier and is then metabolized in the brain to GABA and Gabamide.

GABAergic Signaling Pathway

As a GABA receptor agonist, **4-aminobutanamide hydrochloride** directly interacts with and activates GABA receptors, primarily the GABA-A receptor, a ligand-gated ion channel. The activation of the GABA-A receptor leads to an influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect on neurotransmission.



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GABA-A Receptor Signaling Pathway for 4-Aminobutanamide.

Experimental Protocols

The following sections detail key experimental protocols relevant to the study of **4-Aminobutanamide hydrochloride**.

Synthesis of 4-Aminobutanamide Hydrochloride

While a specific, detailed synthesis protocol for **4-aminobutanamide hydrochloride** was not prominently available in the reviewed literature, a general approach can be inferred from standard organic chemistry principles. A plausible synthetic route would involve the amidation of a protected 4-aminobutyric acid derivative, followed by deprotection and salt formation with hydrochloric acid. Researchers should consult specialized chemical synthesis literature for detailed procedures.

GABA-A Receptor Binding Assay

This protocol is essential for determining the binding affinity of **4-Aminobutanamide hydrochloride** to the GABA-A receptor.

Objective: To quantify the binding of a radiolabeled ligand to the GABA-A receptor in the presence and absence of **4-Aminobutanamide hydrochloride** to determine its inhibitory constant (Ki).

Materials:

- Rat brain tissue
- Homogenization buffer (e.g., Tris-HCl)
- Radioligand (e.g., [³H]muscimol or [³H]GABA)
- **4-Aminobutanamide hydrochloride**
- Scintillation fluid
- Centrifuge
- Scintillation counter
- Glass fiber filters

Procedure:

- Membrane Preparation:
 - Homogenize rat brain tissue in ice-cold homogenization buffer.
 - Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
 - Centrifuge the resulting supernatant at high speed to pellet the membranes.
 - Wash the membrane pellet multiple times by resuspension in fresh buffer and recentrifugation.

- Resuspend the final membrane pellet in the assay buffer.
- Binding Assay:
 - Set up assay tubes containing:
 - A fixed concentration of the radioligand.
 - Varying concentrations of **4-Aminobutanamide hydrochloride** (for competition curve).
 - A high concentration of unlabeled GABA for determination of non-specific binding.
 - Control tubes with only the radioligand and membranes for total binding.
 - Add the prepared membrane suspension to each tube.
 - Incubate the tubes at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
- Separation and Counting:
 - Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
 - Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
 - Place the filters in scintillation vials with scintillation fluid.
 - Quantify the radioactivity on the filters using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the concentration of **4-Aminobutanamide hydrochloride**.
 - Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

- Calculate the K_i value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Data Presentation

Currently, specific quantitative data such as K_i or IC_{50} values for the binding of **4-Aminobutanamide hydrochloride** to GABA-A receptors are not readily available in the public domain literature. Researchers are encouraged to perform binding assays as described above to determine these crucial parameters. The resulting data should be presented in a clear, tabular format for easy comparison.

Example Table for Reporting Binding Affinity Data:

Compound	Radioligand	Receptor Subtype	IC50 (nM)	Ki (nM)
4-Aminobutanamide HCl	[3H]muscimol	GABA-A (rat brain)	To be determined	To be determined
GABA (control)	[3H]muscimol	GABA-A (rat brain)	Value from literature	Value from literature

Conclusion

4-Aminobutanamide hydrochloride is a valuable research compound for investigating the GABAergic system. Its role as a GABA receptor agonist and its metabolic relationship with the anticonvulsant progabide make it a subject of continued interest. This technical guide provides a foundational understanding of its properties and the experimental approaches necessary for its further characterization. The lack of publicly available quantitative binding data highlights an opportunity for novel research in this area.

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